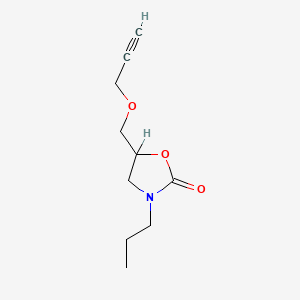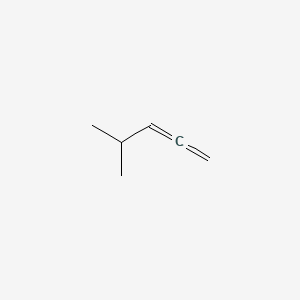
4-Methyl-1,2-pentadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,2-pentadiene is an organic compound with the molecular formula C6H10 It is a type of diene, specifically a cumulated diene, which means it has two adjacent double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-1,2-pentadiene can be synthesized through several methods. One common approach involves the dehydration of 4-methyl-4-penten-2-ol. This reaction typically requires an acid catalyst, such as a mixture of oxalic acid and citric acid, and is conducted at temperatures ranging from 120°C to 150°C .
Industrial Production Methods: In an industrial setting, the preparation of this compound often involves the catalytic dehydration of 2-methyl-2,4-pentanediol. This process is efficient and yields a high purity product .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,2-pentadiene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: It can participate in electrophilic addition reactions, such as the addition of halogens or hydrogen halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogens like bromine (Br2) and hydrogen halides like hydrogen chloride (HCl) are typical reagents.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives such as 4-methyl-1,2-dibromopentane.
Scientific Research Applications
4-Methyl-1,2-pentadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1,2-pentadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the compound forms carbocation intermediates, which then react with nucleophiles to form the final products. The stability of these intermediates is influenced by resonance and hyperconjugation effects .
Comparison with Similar Compounds
1,3-Butadiene: Another diene with two conjugated double bonds.
Isoprene (2-methyl-1,3-butadiene): A naturally occurring diene used in the production of synthetic rubber.
1,4-Pentadiene: An isolated diene with non-conjugated double bonds.
Uniqueness: 4-Methyl-1,2-pentadiene is unique due to its cumulated diene structure, which imparts distinct reactivity compared to conjugated and isolated dienes. This structure allows for unique reaction pathways and product formation .
Properties
InChI |
InChI=1S/C6H10/c1-4-5-6(2)3/h5-6H,1H2,2-3H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAAXQFHDYHTTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13643-05-5 |
Source


|
| Record name | 1,2-Pentadiene, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013643055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

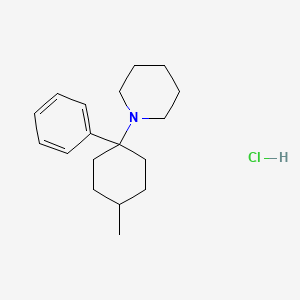
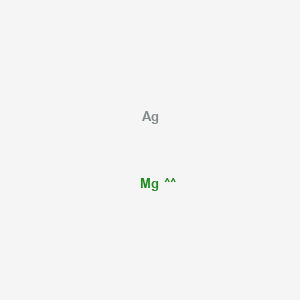
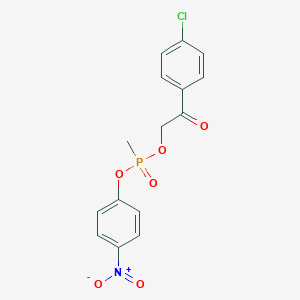
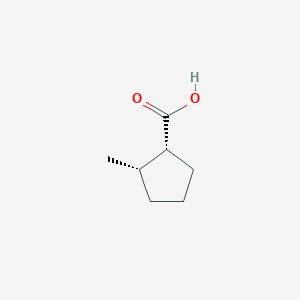
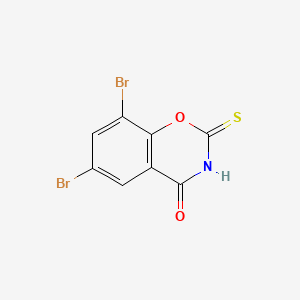
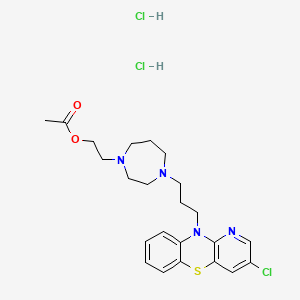
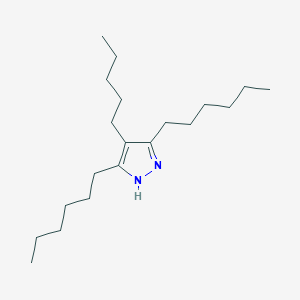
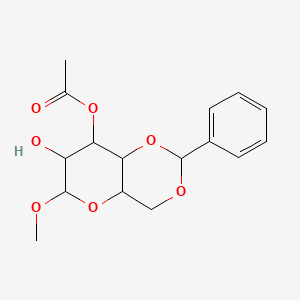
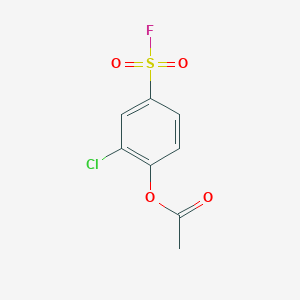
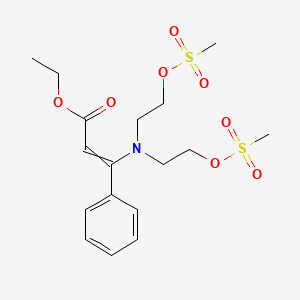

![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide](/img/structure/B14711105.png)
